ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-4-25-18(24)9-8-17(23)20-12-10-15-13(2)21-22(14(15)3)16-7-5-6-11-19-16/h5-7,11H,4,8-10,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPICSAAMGCWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1=C(N(N=C1C)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.411 g/mol. The structural representation includes a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research has shown that compounds containing pyrazole and pyridine structures often exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | <10 | |
| Compound B | A431 | <15 | |
| Compound C | MCF7 | <20 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, certain derivatives have shown selective inhibition of COX enzymes, which are critical in the inflammatory process. The compound's structure suggests it may interact with these enzymes similarly, potentially leading to reduced inflammation in vivo .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit cyclooxygenase (COX) pathways and other enzymes involved in tumor progression.
- Induction of Apoptosis : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint.
Case Studies
Case Study 1: Anticancer Efficacy in HepG2 Cells
A detailed study assessed the effects of a similar compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy .
Case Study 2: Anti-inflammatory Activity
In another study, a series of pyrazole derivatives were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that compounds structurally related to this compound significantly reduced edema compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate shares structural similarities with other pyrazole derivatives but differs in substituents and functional groups. Below is a comparative analysis with the compound 2-[2-[[(1S,4S)-4-[3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]cyclopent-2-en-1-yl]amino]-2-oxoethyl]sulfanylacetic acid ():
Research Findings and Limitations
- Structural Characterization : The target compound’s crystallographic data (if available) would likely be refined using SHELX software, a standard in small-molecule analysis .
- Comparative Data Gaps : Direct pharmacological or pharmacokinetic comparisons are absent in the provided evidence. Further studies are needed to evaluate bioactivity, solubility, and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, similar to structurally related pyrazole derivatives. General Procedure G (from ) involves coupling intermediates under reflux with polar aprotic solvents (e.g., DMF or THF), followed by purification via flash chromatography. Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm . For ester-containing analogs, ethyl ester groups are introduced via acid-catalyzed esterification.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on pyrazole C-H protons (δ 6.5–7.5 ppm), pyridin-2-yl aromatic protons (δ 8.0–8.5 ppm), and the ethyl ester quartet (δ 4.1–4.3 ppm). The 4-oxobutanoate carbonyl appears at ~170 ppm in 13C NMR.
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out side products like hydrolyzed acids.
- FT-IR : Validate ester C=O (~1730 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are recommended?
- Methodological Answer : Stability studies should assess hydrolysis of the ester group. Store at –20°C in inert atmospheres (argon) to prevent oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking. For aqueous solutions, use pH 6–7 buffers to minimize ester hydrolysis .
Advanced Research Questions
Q. What strategies can resolve contradictions in synthetic yields for analogs with varying substituents?
- Methodological Answer : Lower yields (e.g., 22–27% in ) often arise from steric hindrance or electron-withdrawing substituents. Use Design of Experiments (DoE) to optimize parameters:
- Factors : Temperature, solvent polarity, catalyst loading (e.g., DCC for amidation).
- Response Surface Methodology (RSM) : Identifies optimal conditions for high-yield reactions.
- Reference : highlights DoE’s role in reducing experimental runs while capturing variable interactions .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Pharmacophore Modeling : Align pyrazole and pyridine moieties with known kinase inhibitors (e.g., JAK2 or CDK2).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using software like GROMACS.
- Quantum Mechanical (QM) Calculations : Assess charge distribution at the 4-oxobutanoate group for hydrogen-bonding potential.
- Reference : ’s ICReDD framework integrates computational and experimental data for target validation .
Q. What reaction mechanisms underlie the compound’s participation in heterocyclic ring-forming reactions?
- Methodological Answer : The 4-oxobutanoate moiety can undergo cyclization with nucleophiles (e.g., thiosemicarbazides) to form pyridazinones or imidazoles. Key steps:
- Nucleophilic Attack : Amine groups attack the carbonyl, forming enolate intermediates.
- Oxirane Formation : Reaction with H2O2 (as in ) generates epoxides for spiro compound synthesis.
- Reference : details oxirane utility in synthesizing fused heterocycles .
Q. How can researchers design Structure-Activity Relationship (SAR) studies for this compound’s derivatives?
- Methodological Answer :
- Core Modifications : Vary pyridine/pyrazole substituents (e.g., 3,5-dimethyl vs. halogenated groups).
- Bioisosteric Replacement : Substitute the ethyl ester with tert-butyl or benzyl groups to modulate lipophilicity.
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) to correlate substituents with activity.
- Reference : ’s SAR analysis of pyrazoline derivatives provides a template .
Q. What advanced separation techniques address challenges in purifying hydrophilic byproducts?
- Methodological Answer :
- Membrane Chromatography : Use cation-exchange membranes to separate charged impurities.
- Countercurrent Chromatography (CCC) : Resolve polar degradation products without solid-phase adsorption.
- Reference : classifies membrane technologies under RDF2050104, emphasizing scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
